molecular formula C20H31O3- B1264622 (14S,15R)-Eet(1-)

(14S,15R)-Eet(1-)

Cat. No. B1264622
M. Wt: 319.5 g/mol
InChI Key: JBSCUHKPLGKXKH-KZTFMOQPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(14S,15R)-EET(1-) is a 14,15-EET(1-) that is the conjugate base of (14S,15R)-EET, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a (14S,15R)-EET. It is an enantiomer of a (14R,15S)-EET(1-).

Scientific Research Applications

Association with Abdominal Aortic Calcification in Primary Aldosteronism

  • Study Overview : The relationship between 14, 15-Epoxyeicosatrienoic acid (14, 15-EET) and abdominal aortic calcification (AAC) was explored in patients with Primary Aldosteronism (PA). Serum levels of 14, 15-Dihydroxyeicosatrienoic acid (14, 15-DHET), a metabolite of 14, 15-EET, were assessed alongside AAC prevalence using computed tomographic scanning. The study found that decreased levels of 14, 15-EET were significantly associated with AAC prevalence, particularly in young patients with mild hypertension and normal BMI.
  • Key Findings : Higher serum 14, 15-DHET levels were noted in PA patients, and PA patients exhibited more severe AAC. Plasma aldosterone concentration was positively associated with 14, 15-DHET levels. Decreased 14, 15-EET was independently linked to AAC in PA, especially in those at low cardiovascular risk.
  • Relevance : This research highlights the potential role of 14, 15-EET and its metabolites in vascular health, specifically concerning AAC, a marker of cardiovascular mortality. The findings could pave the way for new diagnostic or therapeutic approaches for PA patients vulnerable to AAC.
  • References :

properties

Product Name

(14S,15R)-Eet(1-)

Molecular Formula

C20H31O3-

Molecular Weight

319.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/p-1/b6-4-,9-7-,13-10-/t18-,19+/m1/s1

InChI Key

JBSCUHKPLGKXKH-KZTFMOQPSA-M

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)[O-]

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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